
1-(1-Hydroxyethyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Hydroxyethyl)cyclohexanol is an organic compound with the molecular formula C8H16O2 It is a secondary alcohol, characterized by a cyclohexane ring substituted with a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Hydroxyethyl)cyclohexanol can be synthesized through several methods:
Hydration of Cyclohexene: One common method involves the hydration of cyclohexene in the presence of an acid catalyst such as phosphoric acid.
Hydrogenation of Phenol: Another method is the hydrogenation of phenol, which can be catalyzed by metals like palladium or nickel.
Oxidation of Cyclohexane: Cyclohexane can be oxidized in the presence of cobalt catalysts to produce cyclohexanol, which can then be further processed to obtain this compound.
Industrial Production Methods: Industrial production often involves the large-scale hydration of cyclohexene or the hydrogenation of phenol due to the availability and cost-effectiveness of these starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Hydroxyethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and other derivatives.
Reduction: Reduction reactions can convert it into cyclohexane derivatives.
Substitution: It can undergo substitution reactions where the hydroxyethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, potassium permanganate, and other strong oxidizers are commonly used.
Reducing Agents: Hydrogen gas in the presence of metal catalysts like palladium or nickel is often employed.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Cyclohexanone, cyclohexyl hydroperoxide.
Reduction Products: Cyclohexane derivatives.
Substitution Products: Various substituted cyclohexanols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-Hydroxyethyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential therapeutic uses.
Industry: It is used in the production of polymers, plastics, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1-(1-Hydroxyethyl)cyclohexanol involves its interaction with various molecular targets:
Alcohol Dehydrogenase: It is metabolized by alcohol dehydrogenase enzymes in the body.
Oxidation Pathways: It undergoes oxidation to form cyclohexanone and other products, involving radicals and peroxides.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-1-cyclohexanol: Similar in structure but contains an ethynyl group instead of a hydroxyethyl group.
Cyclohexanol: Lacks the hydroxyethyl substitution, making it less reactive in certain reactions.
Cyclohexanone: An oxidized form of cyclohexanol, used in similar industrial applications.
Eigenschaften
CAS-Nummer |
1123-26-8 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
1-(1-hydroxyethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-7(9)8(10)5-3-2-4-6-8/h7,9-10H,2-6H2,1H3 |
InChI-Schlüssel |
AHGRFYSCQIEEFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(CCCCC1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


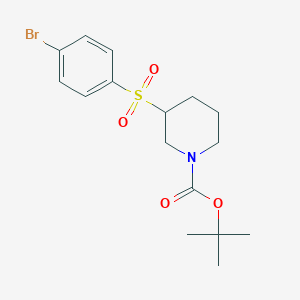
![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)
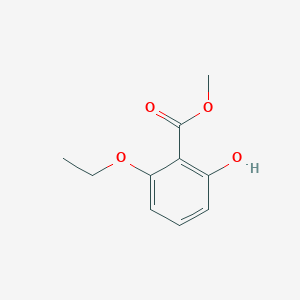
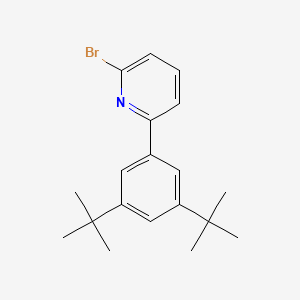

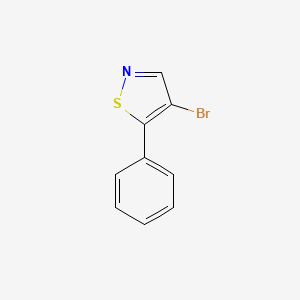
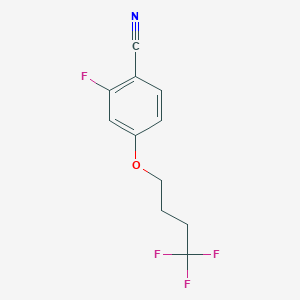
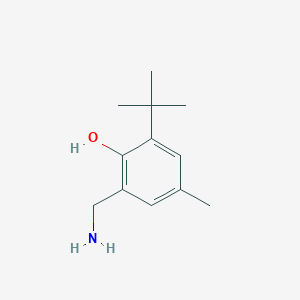
![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)

![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)
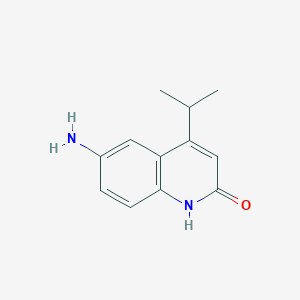
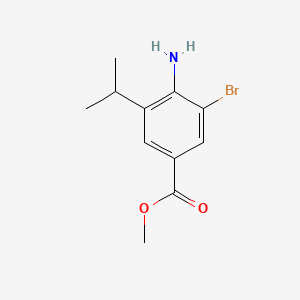
![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)
